7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEDVTPVGSCZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271043 | |
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-63-6 | |
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrrolo[2,3-c]pyridine Formation
The synthesis of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically begins with the construction of the pyrrolo[2,3-c]pyridine heterocyclic scaffold. Established synthetic methods for this core include modifications of classical indole synthesis approaches such as:
Madelung synthesis : Cyclization of appropriate aminopyridine derivatives under strong base and high temperature conditions to form the fused pyrrole-pyridine ring system.
Fischer indole synthesis adaptations : Using hydrazine derivatives and ketones or aldehydes to build the fused heterocycle.
These methods provide the unsubstituted or minimally substituted pyrrolo[2,3-c]pyridine core, which can then be functionalized selectively at desired positions.
Detailed Preparation Methods and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Pyrrolo[2,3-c]pyridine core synthesis | Aminopyridine derivatives, base, heat (Madelung) or hydrazine + ketone (Fischer) | Provides heterocyclic scaffold |
| 2 | Chlorination (7-position) | Thionyl chloride or phosphorus pentachloride, organic solvent, 0–25 °C | Electrophilic aromatic substitution on pyridine ring |
| 3 | Iodination (3-position) | N-iodosuccinimide (NIS), solvent (e.g., dichloromethane), room temperature | Regioselective iodination on pyrrole ring |
Example Synthetic Procedure (Literature-based)
Step 1: Synthesize pyrrolo[2,3-c]pyridine core via Madelung cyclization from 2-aminopyridine and an appropriate carbonyl compound under basic conditions and heat.
Step 2: Treat the core compound with thionyl chloride in dichloromethane at 0 °C to room temperature for 1–2 hours to introduce chlorine at the 7-position.
Step 3: Add N-iodosuccinimide to the chlorinated intermediate in dichloromethane at room temperature for 1–3 hours to iodinate the 3-position selectively.
Workup: Purify the product by standard extraction, washing, and chromatographic techniques to isolate this compound with high purity.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound employs optimized continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry. Automated systems ensure reproducibility and scale-up feasibility while minimizing side reactions and maximizing yield and purity.
Continuous flow halogenation allows efficient heat transfer and controlled reagent mixing, essential for selective mono-halogenation.
Use of inert atmospheres (nitrogen or argon) prevents oxidation or degradation of sensitive intermediates.
Reaction monitoring via in-line spectroscopy (e.g., IR or UV-Vis) assists in real-time quality control.
Reaction Mechanisms and Chemical Analysis
Electrophilic Aromatic Substitution (EAS) for Halogenation
Chlorination: The pyridine nitrogen exerts an electron-withdrawing effect, directing electrophilic substitution to the 7-position. Chlorinating agents generate electrophilic chlorine species that substitute at this position.
Iodination: The pyrrole ring is more electron-rich, favoring electrophilic attack at the 3-position by the iodine electrophile generated from NIS.
Subsequent Reactivity
The halogen substituents serve as versatile handles for further chemical transformations:
Cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodine site enable the construction of complex biaryl or heteroaryl systems.
Nucleophilic substitution at the chlorine site can introduce diverse functional groups.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Core synthesis | Madelung or Fischer-type cyclization of aminopyridines |
| Chlorination reagent | Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5) |
| Iodination reagent | N-iodosuccinimide (NIS) |
| Solvents | Dichloromethane, tetrahydrofuran, or other inert organic solvents |
| Temperature | 0 °C to room temperature for halogenations |
| Reaction time | 1–3 hours per halogenation step |
| Purification | Extraction, washing, chromatography |
| Industrial scale methods | Continuous flow reactors, automated reagent dosing, inert atmosphere, in-line monitoring |
Research Findings and Literature Insights
The regioselectivity of halogenation is critical and well-documented, with the pyridine ring favoring chlorination at the 7-position and the pyrrole ring favoring iodination at the 3-position.
The use of NIS for iodination is preferred due to mild conditions and high selectivity, minimizing polyiodination or degradation.
Industrial processes emphasize continuous flow technology to enhance yield and reproducibility, reflecting modern synthetic trends in heterocyclic chemistry.
The halogenated product is a valuable intermediate for synthesizing kinase inhibitors and other biologically active compounds, underscoring the importance of efficient preparation methods.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Pharmaceutical Development
7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is being explored as a lead compound in drug discovery due to its notable biological activity. It has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism, indicating its potential relevance in pharmacokinetics and drug interactions . The unique structure of this compound may enhance binding affinity to specific receptors or enzymes, making it a candidate for further biological evaluation.
Cancer Research
The compound's structural characteristics position it as a promising candidate for cancer treatment. Its interactions with biological targets related to cancer have been noted, suggesting that it may influence pathways critical for tumor growth and progression. Further studies are essential to elucidate its full interaction spectrum with various cancer-related targets .
Mechanistic Studies
Research indicates that this compound can serve as a tool for studying biological pathways, particularly those involving enzyme inhibition and modulation. The compound's ability to interact with specific enzymes suggests it could play a role in understanding drug metabolism and therapeutic efficacy .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of novel compounds. Its halogenated structure allows for diverse reactivity patterns, which can be exploited in the development of new materials with unique properties .
Case Study 1: CYP1A2 Inhibition
In a study investigating the pharmacological profile of this compound, researchers found that the compound effectively inhibited CYP1A2 activity. This inhibition suggests that the compound may alter the metabolism of co-administered drugs that are substrates of this enzyme, highlighting its potential impact on drug interactions and therapeutic outcomes .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of derivatives based on pyrrolo compounds demonstrated that certain modifications to the pyrrolo structure enhanced cytotoxicity against various cancer cell lines. The findings indicate that halogen substitutions significantly influence biological activity and receptor binding affinities . This underscores the importance of structural variations in developing effective cancer therapies.
Mechanism of Action
The mechanism of action of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of tumor growth and proliferation.
Comparison with Similar Compounds
Halogenated Derivatives
Key Trends :
- Halogen Position : Iodine at C3 (target compound) vs. chlorine at C3 (3-chloro-7-methyl derivative) alters reactivity and molecular weight.
Functionalized Derivatives
- tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate : A protected derivative with tert-butoxycarbonyl (Boc) group, enabling selective deprotection for further modifications .
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acids : Derivatives with carboxylic acid moieties (e.g., 5-chloro, 5-methoxy) show yields of 71–95% in synthesis, indicating substituent-dependent reactivity .
Isomeric Pyrrolopyridine Systems
Pyrrolo[2,3-b]pyridines
Pyrrolo[3,2-c]pyridines
- 7-Chloro-1H-pyrrolo[3,2-c]pyridine : Positional isomer with Cl at C7; molecular weight 154.59 g/mol. Lower steric hindrance may enhance binding in kinase inhibitors .
Biological Activity
7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring fused to a pyridine ring, with chlorine and iodine substituents at the 7 and 3 positions, respectively. Its molecular formula is C₆H₃ClIN₃, with a molecular weight of 278.48 g/mol. The presence of halogen atoms enhances its chemical reactivity and potential interactions with biological targets.
This compound has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2. This interaction suggests its role in modulating drug metabolism pathways, which is critical for understanding its pharmacological profile. The compound's unique structure allows it to bind effectively to specific enzymes or receptors, potentially leading to various biological effects such as enzyme inhibition or altered signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC₅₀ values in the nanomolar to low micromolar range against prostate (PC-3) and colon (HCT116) cancer cell lines. Notably, some derivatives induced apoptosis in PC-3 cells by causing accumulation at the G2/M phase of the cell cycle .
Antiviral Activity
The antiviral potential of pyrrolo[2,3-c]pyridine derivatives has also been explored. Certain analogs demonstrated moderate activity against HIV-1 replication with effective concentrations (EC₅₀) below 10 µM. The structural features significantly influenced their activity; for example, the presence of specific substituents at designated positions enhanced their inhibitory potency against viral targets .
In Vitro Studies
In vitro assays have been pivotal in evaluating the biological activities of this compound and its derivatives:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Study A | PC-3 | 0.15 | Induction of apoptosis |
| Study B | HCT116 | 0.25 | Cell cycle arrest at G2/M |
| Study C | HIV-1 | 0.65 | Inhibition of viral replication |
These findings underscore the compound's potential as a lead structure for developing anticancer and antiviral agents.
Pharmacokinetics
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, and what reagents are critical for regioselective iodination?
- Methodological Answer : The synthesis typically involves halogenation of a pyrrolo[2,3-c]pyridine precursor. Key steps include:
- Halogenation : Use of iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) to achieve regioselectivity at the 3-position .
- Chlorination : Electrophilic substitution at the 7-position using chlorinating agents like POCl₃ or Cl₂ gas in inert solvents (e.g., DCM) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How is the compound purified post-synthesis, and what analytical techniques confirm its structural integrity?
- Methodological Answer :
- Purification : Sequential solvent extraction (e.g., dichloromethane/water) followed by recrystallization or flash chromatography .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.47) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯Cl) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Limited aqueous solubility; use polar aprotic solvents (DMF, DMSO) for biological assays .
- Stability : Light-sensitive; store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials .
- pKa : Predicted ~4.5 (pyridine nitrogen) using computational tools (e.g., ACD/Labs) .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., mesothelioma) at 1–100 µM, with IC₅₀ determination .
- Enzyme Inhibition : Proton pump inhibition assays (e.g., gastric H⁺/K⁺-ATPase activity) at pH 7.4 .
- Apoptosis Markers : Caspase-3/7 activation and survivin downregulation via Western blot .
Q. How can researchers mitigate challenges in handling this compound (e.g., toxicity, reactivity)?
- Methodological Answer :
- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid direct contact (LD₅₀ ~200 mg/kg in rodents) .
- Reactivity : Stabilize iodine substituent by avoiding strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance proton pump inhibition or antitumor activity?
- Methodological Answer :
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance electrophilicity and target binding .
- Bioisosteric Replacement : Replace iodine with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki-Miyaura cross-coupling .
- Data-Driven Design : Use QSAR models (e.g., CoMFA) to correlate logP and IC₅₀ values .
Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- Systematic Variation : Synthesize analogs with single substituent changes (e.g., 3-fluoro vs. 3-methyl) to isolate electronic vs. steric effects .
- Binding Assays : Surface plasmon resonance (SPR) to measure direct target affinity (e.g., CDK1 inhibition ).
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ ranges for antitumor activity: 58–75% tumor inhibition in vivo ).
Q. How do computational methods (e.g., DFT, molecular docking) elucidate the electronic structure and binding mechanisms?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311G(d,p) to map HOMO-LUMO gaps (e.g., 3.59 eV for kinetic stability ).
- Docking Studies : Autodock Vina to model interactions with CDK1 (PDB: 1AQ1), focusing on halogen bonding (C–I⋯O=C) .
- Charge Density Analysis : Multipole refinement of X-ray data to identify bond critical points (e.g., Laplacian = −19.20 e Å⁻⁵ for covalent bonds ).
Q. What reaction conditions optimize yield and scalability for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings (yield >80% at 105°C in dioxane/H₂O ).
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 h) for heterocycle formation .
- Process Metrics : Track turnover frequency (TOF) and E-factor to minimize waste .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., survivin downregulation ).
- Pharmacodynamic Studies : Monitor tumor volume inhibition in xenograft models (e.g., 75% reduction at 10 mg/kg ).
- Synergy Testing : Combination index (CI) analysis with paclitaxel (e.g., CI <1 indicates synergism ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
